2-Morpholinoethanesulfonic acid hydrate
Overview
Description
2-(N-morpholino)ethanesulfonic acid is a Good's buffer substance, pKa = 6.15 at 20 ℃. It is an organosulfonic acid and a MES. It is a conjugate acid of a 2-(N-morpholino)ethanesulfonate. It is a tautomer of a 2-(N-morpholiniumyl)ethanesulfonate.
Mechanism of Action
Target of Action
MES hydrate primarily targets the pH of biological systems. It acts as a buffering agent, maintaining the pH of the system within a specific range, typically around 5.5 to 6.7 .
Mode of Action
MES hydrate interacts with its targets by donating or accepting protons (H+ ions) to resist changes in pH. This is a common characteristic of buffering agents. Its pKa value of 6.1 at 20°C makes it particularly effective in maintaining physiological pH .
Biochemical Pathways
MES hydrate does not directly participate in biochemical pathways. Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH. This is crucial as many biochemical reactions are highly sensitive to pH changes .
Pharmacokinetics
Its high solubility in water suggests that it could be rapidly absorbed and distributed if it were to be administered in a biological system.
Result of Action
The primary result of MES hydrate’s action is the maintenance of a stable pH in the biological system. This allows for optimal conditions for various biological and biochemical reactions to occur .
Action Environment
The action of MES hydrate can be influenced by environmental factors such as temperature and concentration. For instance, the pH (and pKa) of the buffer solution changes with concentration and temperature . Moreover, it is highly soluble in water and only weakly binds with certain metal ions, including Ca, Mg, Mn, and Cu (II), which makes it a non-coordinating buffer in chemistry involving metal ions .
Biochemical Analysis
Biochemical Properties
MES monohydrate is a buffering agent used in many biological and biochemical applications . It is also used as a running buffer for denaturing gel electrophoresis . The characteristics of low UV absorptivity, minimal reactivity, stable pH, and solubility in water allow MES monohydrate to be used as a Good’s buffer .
Cellular Effects
It is known that MES monohydrate does not get absorbed through cell membranes , which suggests that it may not directly interact with intracellular components.
Molecular Mechanism
The molecular mechanism of MES monohydrate primarily lies in its buffering capacity. It helps maintain a stable pH environment, which is crucial for various biochemical reactions
Temporal Effects in Laboratory Settings
The stability of MES monohydrate makes it a reliable buffer in various laboratory settings
Metabolic Pathways
MES monohydrate is primarily used as a buffering agent and does not participate in metabolic pathways .
Transport and Distribution
Given that MES monohydrate is not absorbed through cell membranes , it is likely to remain in the extracellular space. Therefore, its distribution within cells and tissues would be limited.
Subcellular Localization
As MES monohydrate does not cross cell membranes , it does not have a specific subcellular localization. It remains in the extracellular environment where it performs its function as a buffer.
Properties
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID4063454 | |
Record name | 4-Morpholineethanesulfonic acid | |
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Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
Record name | 4-Morpholineethanesulfonic acid | |
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CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
Record name | 4-Morpholineethanesulfonic acid | |
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Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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Record name | 2-(N-morpholino)ethanesulfonic acid | |
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Record name | 4-Morpholineethanesulfonic acid | |
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Record name | 2-morpholinoethanesulphonic acid | |
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Record name | 2-Morpholinoethanesulphonic acid | |
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Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
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Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MES monohydrate acts as a buffering agent in plant tissue culture media. [] Its pKa of 6.15 makes it ideal for maintaining a stable pH range optimal for plant cell growth and development, even when acidic byproducts are released by the plant cells.
A: Yes, research demonstrates that acidifying cell culture media with MES monohydrate can effectively simulate the acidic tumor microenvironment. [] This technique allows researchers to study the impact of acidity on cancer cell behavior, such as drug resistance mechanisms.
A: The Shoemaker-McLean-Pratt (SMP) buffer, traditionally used for determining soil lime requirement, contains hazardous chemicals. Research shows that a newly developed buffer utilizing MES monohydrate, in conjunction with other non-hazardous components, can effectively mimic the SMP buffer. [] This substitution provides a safer alternative for soil analysis, minimizing environmental risks associated with hazardous waste disposal.
A: Yes, MES monohydrate is frequently used in protein crystallography. It appears in crystallization conditions for studying the structure of a hybrid human-porcine factor VIII protein complex and a novel thermostable lipase. [, ] Researchers utilize MES monohydrate to buffer the protein solution during crystallization, ensuring a suitable pH environment for crystal formation.
ANone: While the provided research articles don't delve into the specific structural properties of MES monohydrate that enable its function as a buffer, its zwitterionic nature at a pH close to its pKa allows it to act as a good buffering agent. The morpholine ring provides a stable structure with a tertiary amine group, contributing to its buffering capacity. The sulfonic acid group imparts the acidic character to the molecule.
A: While not explicitly detailed in the provided articles, analytical techniques like titration, NMR spectroscopy, and various chromatographic methods are routinely employed to ascertain the quality, purity, and concentration of MES monohydrate used in research applications. []
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